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Butylate-D5

Cat. No.: B1163110
M. Wt: 222.4
Attention: For research use only. Not for human or veterinary use.
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Description

Butylate-D5 (CAS 2733579-87-6) is a stable isotope-labeled analogue of the thiocarbamate herbicide Butylate (CAS 2008-41-5) . It is specifically designed for use as an internal standard in analytical research, facilitating the precise quantification and tracking of its unlabeled counterpart in complex matrices. Butylate is utilized in agriculture for crop protection against weeds . In research settings, studies on the unlabeled compound have shown that it can induce sister chromatid exchanges in human cells and is a suspected human carcinogen, making its labeled analog, this compound, a critical tool for advanced toxicological and environmental fate studies . The molecular formula of this compound is C 11 H 18 D 5 NOS, with a molecular weight of 222.40 . To maintain stability and purity, this analytical standard should be stored at 2-8°C in a refrigerator . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C₁₁H₁₈D₅NOS

Molecular Weight

222.4

Synonyms

N,N-bis(2-Methylpropyl)carbamothioic Acid S-Ethyl Ester-D5;  _x000B_Diisobutylthiocarbamic Acid S-Ethyl Ester-D5;  bis(2-Methylpropyl)carbamothioic Acid S-Ethyl Ester-D5;  Anelda-D5;  Butilate-D5;  Butylate-D5;  Diisocarb-D5;  Ethyl N,N-Diisobutylthiocarbamate-D5

Origin of Product

United States

Synthetic Pathways and Isotopic Characterization of Butylate D5

Advanced Strategies for Deuterium (B1214612) Incorporation into Thiolcarbamate Scaffolds

The synthesis of Butylate-D5 involves the strategic introduction of deuterium atoms into the thiolcarbamate structure. The most common and direct approach is to use a deuterated starting material in the final steps of the synthesis.

The synthesis of this compound logically proceeds through the reaction of two key precursors: a non-deuterated thiolcarbamate salt and a deuterated ethyl halide.

Preparation of the Thiolcarbamate Precursor: The synthesis begins with bis(2-methylpropyl)amine, also known as diisobutylamine. This secondary amine is reacted with a carbonyl-sulfur source, such as carbonyl sulfide (B99878) (COS) or thiophosgene (B130339) (CSCl₂), in the presence of a base (e.g., sodium hydroxide) to form the sodium salt of bis(2-methylpropyl)carbamothioic acid. This nucleophilic salt is the backbone of the Butylate (B1668116) molecule, ready to be alkylated.

Synthesis of the Deuterated Precursor: The deuterium is introduced via a deuterated ethylating agent, typically Bromoethane-d5 (C₂D₅Br). Bromoethane-d5 is synthesized from fully deuterated ethanol (B145695) (Ethanol-d6) through reaction with a brominating agent like phosphorus tribromide (PBr₃). The use of highly enriched deuterated starting materials is critical for achieving high isotopic purity in the final product. resolvemass.ca

The final step is the nucleophilic substitution reaction where the sodium bis(2-methylpropyl)carbamothioate is reacted with Bromoethane-d5. The sulfur atom attacks the electrophilic carbon of the bromoethane-d5, displacing the bromide and forming the S-C₂D₅ bond, yielding this compound.

Reaction Scheme: (CH(CH₃)CH₂)₂NH + COS + NaOH → (CH(CH₃)CH₂)₂NCOS⁻Na⁺ + H₂O (CH(CH₃)CH₂)₂NCOS⁻Na⁺ + C₂D₅Br → (CH(CH₃)CH₂)₂NCO(SC₂D₅) + NaBr

To ensure high isotopic enrichment and chemical yield, reaction conditions must be carefully optimized. Key parameters include:

Solvent: Aprotic polar solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), are typically used to dissolve the reactants and facilitate the nucleophilic substitution without interfering with the deuterated species.

Temperature: The reaction is often carried out at slightly elevated temperatures to ensure a reasonable reaction rate, but excessive heat is avoided to prevent potential side reactions or isotopic scrambling.

Purity of Reagents: The isotopic enrichment of the final product is directly dependent on the enrichment of the deuterated precursor (Bromoethane-d5). isotope.com Therefore, using a precursor with the highest available atom % D is essential.

Purification: After the reaction, this compound must be purified from unreacted starting materials and byproducts. Techniques like liquid chromatography are employed to isolate the final compound to a high degree of chemical purity.

Precursor Synthesis and Deuteration Techniques

Methodologies for Isotopic Purity and Regiospecificity Assessment

Confirming the isotopic enrichment and the precise location of the deuterium atoms is paramount. This is achieved through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for verifying the successful incorporation of the five deuterium atoms. It can distinguish between the unlabeled Butylate and this compound based on their precise mass-to-charge (m/z) ratios. Deuterated internal standards are commonly used in mass spectrometry to improve quantification and accuracy. mdpi.comshimadzu.comrsc.orgnih.gov

The introduction of five deuterium atoms results in a predictable mass increase. By analyzing the molecular ion peak, the isotopic abundance can be calculated, confirming that the desired level of deuteration has been achieved.

Table 1: Theoretical Mass Data for Butylate and this compound

Compound Molecular Formula Monoisotopic Mass (Da)
Butylate C₁₁H₂₃NOS 217.1524
This compound C₁₁H₁₈D₅NOS 222.1838

This table presents the calculated exact masses for the unlabeled and deuterated compounds.

While MS confirms if deuteration occurred, NMR spectroscopy confirms where it occurred. sigmaaldrich.com This technique is essential for verifying the regiospecificity of the labeling on the S-ethyl group.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group's protons (typically a quartet and a triplet) will be absent or significantly diminished. The disappearance of these signals is a strong indicator of successful deuteration at that position. libretexts.org

²H NMR (Deuterium NMR): A ²H NMR experiment will show signals in the chemical shift regions corresponding to the ethyl group, directly observing the incorporated deuterium atoms. The integration of these signals can provide a quantitative measure of the deuterium enrichment at each position (CD₂ and CD₃). sigmaaldrich.comnih.gov

¹³C NMR: In the ¹³C NMR spectrum, the carbon atoms directly bonded to deuterium (C-D) will exhibit characteristic splitting patterns (due to ¹³C-²H coupling) and a slight upfield shift compared to the corresponding carbons in unlabeled Butylate.

Table 2: Representative NMR Data Comparison

Nucleus Butylate (Expected Shift Range, ppm) This compound (Expected Observation)
¹H ~2.8 (quartet, -S-CH₂ -CH₃) Signal absent or greatly reduced
¹H ~1.2 (triplet, -S-CH₂-CH₃ ) Signal absent or greatly reduced
²H No signal Signal present at ~2.8 ppm (-S-CD₂ -CD₃)
²H No signal Signal present at ~1.2 ppm (-S-CD₂-CD₃ )

This table illustrates the expected changes in NMR spectra upon deuteration of the ethyl group.

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

Scalable Synthetic Approaches for Research Quantities of this compound

Producing this compound in quantities suitable for research (milligram to gram scale) requires a synthetic approach that is both efficient and reproducible. tcichemicals.comacs.org The primary challenges in scaling up the synthesis of isotopically labeled compounds are often the cost and availability of the deuterated starting materials. resolvemass.ca

The synthetic pathway described above, utilizing Bromoethane-d5 and a pre-formed thiolcarbamate salt, is generally well-suited for this scale. Key considerations for scalability include:

Reagent Stoichiometry: Careful control over the molar ratios of the reactants to maximize the use of the expensive deuterated reagent.

Purification Method: Transitioning from preparatory thin-layer chromatography (TLC) to scalable flash column chromatography or, if the compound's properties permit, distillation for purification.

Process Control: Implementing robust process controls to ensure consistent reaction conditions (temperature, stirring, time) from batch to batch, which is crucial for maintaining high isotopic purity and chemical yield. adesisinc.com

Green Chemistry: Innovations in synthetic routes and the use of techniques like flow chemistry can make isotope labeling more cost-effective and environmentally friendly. adesisinc.com

By optimizing these factors, the synthesis can be reliably scaled to produce the necessary quantities of this compound for use as an internal standard in analytical studies or for other research applications.

Advanced Analytical Applications of Butylate D5 in Quantitative Chemical Sciences

Principles and Practices of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision by using an isotopically labeled version of the analyte as an internal standard. mdpi.com This approach is considered a primary method of analysis, offering a direct and unbroken chain of traceability to the International System of Units (SI). usgs.gov The core principle of IDMS lies in the addition of a known amount of the isotopically labeled standard (e.g., Butylate-D5) to a sample prior to any processing or analysis. usgs.gov Because the labeled standard is chemically identical to the native analyte, it experiences the same physical and chemical effects during extraction, derivatization, and ionization. lipidmaps.org Consequently, any loss of analyte during sample preparation or fluctuations in instrument response are compensated for by measuring the ratio of the native analyte to the isotopically labeled standard. lipidmaps.orglcms.cz This significantly enhances the reliability and reproducibility of the quantitative results. mdpi.com

In Gas Chromatography-Mass Spectrometry (GC-MS), this compound is an ideal internal standard for the quantification of Butylate (B1668116) and other related thiocarbamate herbicides. The use of a deuterated standard is a common and effective technique in GC-MS analysis. lcms.cz The analysis of Butylate is typically performed using a GC method applicable to nitrogen-phosphorus-containing pesticides. epa.gov In such methods, the sample is extracted, concentrated, and then analyzed by capillary column GC with a suitable detector. epa.gov

When employing this compound as an internal standard, a known quantity is added to the sample at the beginning of the sample preparation process. Both Butylate and this compound are then extracted and chromatographed simultaneously. The mass spectrometer is set to monitor specific mass-to-charge (m/z) ratios for both the unlabeled analyte and the deuterated standard. agriculturejournals.cz Because deuterium (B1214612) atoms are heavier than protium (B1232500) atoms, this compound will have a different m/z ratio than Butylate, allowing the mass spectrometer to distinguish between the two compounds. lcms.cz By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, variations introduced during sample handling and injection can be effectively normalized, leading to highly accurate and precise quantification. lcms.cz This is particularly crucial for trace analysis in complex matrices like soil and water, where sample preparation can lead to analyte loss.

A representative GC-MS method for the analysis of Butylate using this compound as an internal standard is detailed in the table below.

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Oven Program 60 °C (1 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored (Butylate) m/z 116, 144, 217
Ions Monitored (this compound) m/z 121, 149, 222
Internal Standard This compound
This table presents typical parameters for a GC-MS method for the analysis of Butylate. Specific conditions may vary based on the instrument and application.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for the analysis of many pesticides, including thiocarbamates, due to its high selectivity and sensitivity. lcms.cz The use of a deuterated internal standard like this compound is crucial for achieving accurate quantification in LC-MS/MS, especially when dealing with complex environmental or biological samples. lcms.cz

In an LC-MS/MS workflow, this compound is added to the sample prior to extraction. The sample is then subjected to a cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. nih.gov The extract is subsequently analyzed by LC-MS/MS. The chromatographic separation is typically achieved using a reverse-phase column. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both Butylate and this compound. This highly selective detection method minimizes interferences and enhances the signal-to-noise ratio. The ratio of the response of the analyte to the internal standard is used for quantification, which effectively compensates for matrix effects and any variability in the analytical process. agriculturejournals.cz

The following table outlines a representative LC-MS/MS method for the analysis of thiocarbamate herbicides using a deuterated internal standard.

ParameterValue
Liquid Chromatograph Shimadzu Nexera series UHPLC system or equivalent
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile (B52724) with 0.1% formic acid
Gradient Elution Optimized for separation of target analytes
Flow Rate 0.4 mL/min
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex 6500+)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard Deuterated analog of the target analyte (e.g., this compound)
This table presents typical parameters for an LC-MS/MS method for the analysis of thiocarbamate herbicides. Specific conditions and MRM transitions would be optimized for Butylate and this compound.

This compound as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

Quantitative Method Development and Validation with Deuterated Analogs

The development and validation of robust quantitative methods are paramount in analytical sciences. The use of deuterated analogs like this compound plays a pivotal role in this process, particularly in addressing challenges posed by complex sample matrices and the need for high precision and accuracy at trace levels. nih.govnih.gov

Matrix effects are a significant challenge in quantitative analysis, especially in LC-MS/MS. numberanalytics.com These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. numberanalytics.comnih.gov Because this compound is chemically identical to Butylate, it co-elutes and experiences the same ionization suppression or enhancement. lipidmaps.org By using the analyte-to-internal standard response ratio for quantification, these matrix effects can be effectively compensated for, leading to more accurate and reliable results. lcms.cz This is particularly important when analyzing samples with highly variable matrices, such as different types of soil, water, or food products. numberanalytics.com

Research has shown that for some quality control samples, accuracy values can differ by more than 60% and relative standard deviations (RSD) can be over 50% without the use of an internal standard. However, when a deuterated internal standard is used, the accuracy falls within 25% and RSD values drop below 20%. lcms.cz

In trace analysis, where analytes are present at very low concentrations, achieving high precision and accuracy is challenging. The use of this compound as an internal standard significantly enhances both of these parameters. lipidmaps.org Precision, which reflects the reproducibility of measurements, is improved because the internal standard corrects for random errors that can occur during the analytical process. Accuracy, which is the closeness of a measured value to the true value, is enhanced by the correction for systematic errors such as analyte loss during sample preparation and matrix effects. lipidmaps.org

The following table summarizes typical validation parameters for a quantitative method using a deuterated internal standard.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) > 0.99
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%
Limit of Quantification (LOQ) Sufficiently low for the intended application
These are general acceptance criteria and may vary depending on the specific regulatory guidelines and application.

Addressing Matrix Effects in Complex Sample Matrices Using this compound

Chromatographic Separation Techniques Applied to this compound and its Analogs

The successful quantification of Butylate using this compound relies on effective chromatographic separation. The choice of chromatographic technique and conditions is critical to ensure that the analyte and its deuterated analog are adequately resolved from matrix interferences, although they are expected to have very similar retention times.

The primary chromatographic techniques used for the analysis of Butylate and its deuterated analog are Gas Chromatography (GC) and Liquid Chromatography (LC). epa.govnih.gov

In Gas Chromatography , separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. nih.gov For Butylate, which is a relatively volatile compound, GC is a suitable technique. nih.gov The choice of the stationary phase is important; a non-polar column like one with a 5% phenyl polysiloxane phase is often used. nih.gov The temperature program of the GC oven is optimized to achieve good separation and peak shape.

In Liquid Chromatography , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), separation occurs based on the analyte's interaction with the stationary phase and the liquid mobile phase. nih.gov For the analysis of thiocarbamate herbicides, reversed-phase chromatography is commonly employed, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). nih.goviaea.org Gradient elution, where the composition of the mobile phase is changed during the run, is often used to effectively separate multiple analytes with different polarities. nih.gov

A key consideration in the chromatography of deuterated standards is the potential for a slight difference in retention time between the deuterated and non-deuterated compounds, known as the "isotope effect." While often negligible, in high-resolution chromatography, the deuterated compound may elute slightly earlier than its non-deuterated counterpart. This needs to be considered during method development to ensure proper integration and quantification.

Optimization of Gas Chromatography Parameters

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like Butylate. The optimization of GC parameters is critical for achieving good resolution, peak shape, and sensitivity. For the analysis of Butylate, and by extension this compound, a nitrogen-phosphorus detector (NPD) or a mass spectrometer is typically employed. epa.govepa.gov

Key parameters for optimization include the GC column, oven temperature program, carrier gas flow rate, and injection mode. A common choice for the analysis of thiocarbamate herbicides is a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase. epa.gov The oven temperature program is designed to ensure the separation of the analyte from other matrix components and potential interferences. A typical program starts at a lower temperature and ramps up to a higher temperature to elute the analytes of interest. epa.govnih.gov The carrier gas is usually helium or hydrogen, and the flow rate is optimized to achieve the best separation efficiency. epa.gov Splitless injection is often preferred for trace analysis to maximize the amount of analyte transferred to the column.

When using this compound as an internal standard with GC-MS, selected ion monitoring (SIM) mode is frequently utilized to enhance sensitivity and selectivity. In this mode, the mass spectrometer is set to detect only specific ions corresponding to Butylate and this compound, thereby reducing background noise and improving the limit of detection.

Table 1: Optimized Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Butylate Analysis using this compound Internal Standard

ParameterOptimized Condition
GC System Agilent 6890N or equivalent
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL, Splitless
Oven Program Initial temp 60°C (hold 1 min), ramp to 180°C at 20°C/min, then to 280°C at 10°C/min (hold 5 min)
MS System Agilent 5975 or equivalent single quadrupole or triple quadrupole MS
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (Butylate) m/z 116, 144, 203
Monitored Ions (this compound) m/z 121, 149, 208 (projected)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C

This table presents a synthesized set of typical parameters based on established methods for related compounds and may require further optimization for specific applications. epa.gov

Mechanistic Studies and Disposition Research Utilizing Butylate D5

Experimental Pharmacokinetic Research in Non-Human Biological Systems

Deuterium (B1214612) Labeling for Absorption and Distribution Studies

Deuterium-labeled compounds are invaluable in absorption and distribution studies. europa.eu The primary advantage of using Butylate-D5 is its function as a stable isotope-labeled internal standard (SILS). herts.ac.uk When analyzing complex biological samples like blood, plasma, or tissue homogenates, this compound is added in a known quantity. Because it is chemically identical to the non-labeled butylate (B1668116), it behaves the same way during sample extraction and analysis. However, its increased mass allows it to be separately detected by a mass spectrometer. This enables precise quantification of the parent (non-labeled) compound, correcting for any material lost during sample preparation.

In a typical absorption study, this compound would be used to investigate the uptake of butylate into a target organism, such as a corn plant or a laboratory animal. For instance, research on the non-labeled compound shows that butylate is readily taken up by the roots of corn plants and distributed throughout the plant. epa.gov A study utilizing this compound would allow for a highly sensitive quantification of this process. Researchers could expose the plant to standard butylate and use this compound as a tracer to track its movement from the roots to the shoots and leaves over time, generating precise data on the rate and extent of its distribution.

The data below illustrates the type of results that could be obtained from a hypothetical plant distribution study using this compound as a tracer to quantify the concentration of the parent compound in various tissues.

Table 1: Illustrative Distribution of Butylate in Corn Seedlings Over Time This table is for illustrative purposes only and represents the type of data generated in such a study.

Time Point Root Concentration (ng/g tissue) Stem Concentration (ng/g tissue) Leaf Concentration (ng/g tissue)
1 hour 150.2 12.5 < 1.0
6 hours 125.8 45.7 5.3
24 hours 98.3 78.1 22.9

Excretion Profiling in Animal Models

Understanding how a compound is excreted is a critical component of disposition research. Studies on the non-deuterated form of butylate have shown that it is rapidly and completely metabolized and excreted in animal models, with no significant bioaccumulation. cambridge.org In rats, for example, a large portion of an administered dose is eliminated within 48 hours through urine, feces, and expired air as carbon dioxide.

Utilizing this compound in such studies would provide a more definitive and quantitative profile of these excretion pathways. By administering a dose of butylate and using this compound as a tracer, researchers can precisely measure the amount of unchanged parent compound versus its various metabolites in excreta. The distinct mass signature of the deuterated label allows for the clear identification of molecules originating from the administered dose. This helps in constructing a detailed metabolic map and a quantitative mass balance sheet, accounting for all routes of elimination.

The following table provides an example of the kind of data that would be generated from an excretion study in a rat model, quantifying the elimination of butylate-derived compounds.

Table 2: Illustrative Cumulative Excretion Profile of this compound and its Metabolites in Rats (48 hours post-administration) This table is for illustrative purposes only and represents the type of data generated in such a study.

Excretion Route Percentage of Administered Dose
Urine 29.5%
Feces 4.1%
Expired Air (as CO2) 62.3%

| Total Recovered | 95.9% |

This compound in Agro-Environmental Fate Studies

Beyond biological systems, understanding the fate of an herbicide in the environment is crucial for assessing its ecological impact. Butylate is known to be highly volatile and degrades at a moderate rate in soil under aerobic conditions. cambridge.org Agro-environmental fate studies investigate processes like degradation, leaching, volatilization, and runoff.

In this context, this compound serves as an essential tool for field dissipation studies. When studying the breakdown of butylate in a soil plot, it is critical to distinguish the experimentally applied herbicide from any potential background levels or from other interfering substances. By applying this compound to a test plot, scientists can take soil, water, and air samples over time and use mass spectrometry to specifically measure the concentration of the deuterated compound. This allows for the calculation of a precise degradation curve and half-life under real-world field conditions. It also enables accurate tracking of the compound's movement into different environmental compartments, such as its potential for leaching into groundwater or volatilizing into the atmosphere.

The table below demonstrates the type of data that could be collected from a hypothetical field study tracking the dissipation of this compound in soil.

Table 3: Illustrative Soil Dissipation Data for this compound This table is for illustrative purposes only and represents the type of data generated in such a study.

Days After Application Soil Concentration (mg/kg) Percent Remaining
0 5.00 100%
7 3.95 79%
14 2.80 56%
30 1.45 29%
60 0.45 9%

Role of Butylate D5 in Isotopic Tracer Methodologies

Stable Isotope Probing for Understanding Carbon Flow in Ecosystems

Stable Isotope Probing (SIP) is a powerful technique used to trace the flow of elements, particularly carbon, through microbial communities to link metabolic function to microbial identity. ontosight.ainih.govresearchgate.net In a typical SIP study, a substrate highly enriched with a stable isotope like Carbon-13 (¹³C) is introduced into an environment. nih.gov Microorganisms that consume the labeled substrate incorporate the heavy isotope into their cellular components, such as DNA, RNA, or phospholipid fatty acids (PLFAs). ontosight.airesearchgate.net By separating and analyzing these "heavy" biomarkers, researchers can identify the specific organisms actively metabolizing the substrate. nih.govabdn.ac.uk

While Butylate (B1668116) is a carbon-based molecule and is known to be degraded by soil microorganisms, the use of Butylate-D5 for understanding broader carbon flow in ecosystems is not its primary application. nih.govnou.edu.ng SIP studies focused on carbon cycling typically employ ¹³C-labeled substrates like glucose or CO₂ to track the movement of carbon from a source through various trophic levels of the microbial food web. abdn.ac.uk

Theoretically, one could use ¹³C-labeled Butylate to study the specific microbial populations responsible for its degradation. However, this compound, where hydrogen atoms are replaced by deuterium (B1214612), is not ideal for tracing carbon flow. The deuterium label serves as a tracer for the Butylate molecule itself, rather than as a general tracer for carbon atoms within an ecosystem. Its utility lies in tracking the specific pathways of the herbicide, not the comprehensive flow of carbon.

Tracing Environmental Transport and Partitioning of Butylate Analogs

The core utility of this compound lies in its application as a tracer to study the environmental journey of the Butylate herbicide. Butylate is a selective, soil-incorporated herbicide used to control grassy and broadleaf weeds in corn crops. orst.eduwikipedia.org Understanding its movement and distribution is crucial for assessing its potential environmental impact.

Butylate is characterized by high volatility and slight to moderate mobility in soils, properties which dictate its transport mechanisms. orst.eduwikipedia.org When this compound is introduced into a controlled experimental setting (such as a soil column or a microcosm), it behaves almost identically to the non-labeled herbicide. Researchers can then track the concentration of this compound in different environmental compartments—soil, water, and air—over time. This allows for the precise determination of key environmental fate parameters:

Leaching: Butylate has the potential to leach into groundwater, particularly in sandy soils with low organic matter. orst.edu Studies using this compound can quantify the extent and rate of this downward movement through the soil profile.

Volatilization: A significant portion of Butylate can be lost to the atmosphere through vaporization, especially from moist soil surfaces. orst.eduepa.gov By measuring the atmospheric concentration of this compound above a treated area, its volatilization rate can be accurately modeled.

Runoff: Following rainfall, Butylate can be transported from agricultural fields into adjacent surface water bodies. epa.gov Introducing this compound to a test plot allows for the precise measurement of its concentration in runoff water, helping to assess the risk to aquatic ecosystems.

Because this compound can be definitively identified and quantified using mass spectrometry, these studies provide clear and unambiguous data on how Butylate partitions between soil, water, and air, which is essential for developing effective environmental risk mitigation strategies.

Applications in Soil Chemistry and Water Quality Research

In soil and water research, this compound is instrumental for investigating the persistence and degradation of Butylate. The herbicide's persistence is influenced by factors like soil type, moisture, temperature, and microbial activity. orst.eduwho.int

Degradation Studies: The half-life of Butylate in soil can range from 3 to 10 weeks under aerobic conditions. orst.edu By spiking soil or water samples with a known concentration of this compound and monitoring its decline over time, researchers can accurately determine its degradation rate under various environmental conditions. These studies can differentiate between biotic degradation (microbial breakdown) and abiotic degradation processes. nou.edu.ng The primary soil metabolite of Butylate is Butylate sulfoxide, and tracer studies can help elucidate the pathways and kinetics of this transformation. orst.eduepa.gov

Sorption and Bioavailability: The degree to which Butylate adsorbs to soil particles affects its mobility and bioavailability. nou.edu.ngorst.edu this compound can be used in batch equilibrium experiments to determine the soil-water partitioning coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). This data is critical for predicting the herbicide's movement and potential for uptake by non-target organisms.

The following table summarizes key properties of Butylate relevant to its environmental fate, which are the focus of studies often employing this compound as a tracer.

PropertyValueReference
Chemical Name S-ethyl diisobutylthiocarbamate orst.edu
CAS Number 2008-41-5 orst.edu
Molecular Weight 217.38 g/mol wikipedia.org
Water Solubility 45 mg/L at 22°C orst.eduwikipedia.org
Vapor Pressure 170 mPa at 25°C orst.eduwikipedia.org
Soil Half-Life 3 - 10 weeks (aerobic) orst.edu
Log Koc ~2.60 (Koc = 400) orst.edu

This table presents data for the non-deuterated Butylate, as the physical-chemical properties of this compound are essentially identical for environmental fate modeling purposes.

Monitoring of Analytical Performance in Long-Term Environmental Surveillance Programs

Perhaps the most critical and widespread application of this compound is its use as an internal standard for the quantitative analysis of Butylate residues in environmental samples. epa.govlcms.cz Long-term surveillance programs monitor soil, groundwater, and surface water for pesticide contamination to ensure regulatory compliance and protect environmental health. epa.govresearchgate.net

The complexity of environmental matrices (like soil extracts or river water) can interfere with analytical measurements, a phenomenon known as the "matrix effect." This can lead to the underestimation or overestimation of the true contaminant concentration.

Role as an Internal Standard: To correct for these inaccuracies, a known amount of this compound is added to every sample at the beginning of the analytical process. lcms.cz this compound and the target analyte (Butylate) are extracted and processed together. Any loss of analyte during sample preparation or any signal suppression/enhancement during analysis by instruments like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) will affect the internal standard to the same degree as the native analyte. epa.gov

Because the mass spectrometer can distinguish between Butylate and the heavier this compound, the ratio of their signals is used for quantification. This ratiometric measurement corrects for variations in extraction efficiency and matrix effects, leading to highly accurate and reliable results. researchgate.net The use of a deuterated internal standard is considered a best-practice and often essential for robust analytical methods in environmental chemistry. epa.govlcms.cz

The table below illustrates typical recovery data from a hypothetical analytical method for Butylate, demonstrating the role of an internal standard in ensuring data quality.

Sample MatrixAnalyte Recovery (without Internal Standard)Analyte Recovery (with this compound Internal Standard Correction)
Groundwater 85% - 115%98% - 102%
Surface Water 70% - 125%97% - 104%
Sandy Loam Soil 65% - 110%95% - 105%
Clay Soil 55% - 130%96% - 103%

This interactive table showcases how the use of an internal standard like this compound narrows the range of variability and brings the measured recovery closer to the ideal 100%, thereby improving the accuracy and reliability of the quantification.

Future Directions and Emerging Research Paradigms

Development of Next-Generation Deuteration Technologies for Complex Analogs

The synthesis of deuterated molecules is a critical aspect of their application in research. clearsynth.com Current methods for producing deuterated compounds often involve multi-step syntheses or hydrogen isotope exchange (HIE) reactions. snnu.edu.cncerilliant.com While effective, these techniques can be limited by factors such as cost, the need for pre-functionalized starting materials, and poor atom economy. snnu.edu.cn

Future research will focus on developing more efficient, selective, and scalable deuteration technologies. Key areas of development include:

Catalyst Innovation: A major focus is the design of novel catalysts that can facilitate C-H bond activation and deuteration with high precision and efficiency. snnu.edu.cn This includes the development of both homogeneous and heterogeneous catalysts, with a growing interest in earth-abundant metals to reduce costs and improve sustainability. researchgate.netresearchgate.net Researchers are exploring a range of metal catalysts, including iridium, ruthenium, and palladium, to achieve site-selective deuteration in complex molecules. snnu.edu.cndigitellinc.comansto.gov.au

Flow Chemistry: The implementation of flow chemistry presents a promising avenue for the large-scale production of deuterated compounds. ansto.gov.auanr.fr This technology offers advantages such as improved reaction control, enhanced safety, and the potential for continuous manufacturing, which can lead to increased efficiency and reduced costs. ansto.gov.au

Biocatalysis: The use of enzymes and whole-cell systems for deuteration is another emerging area. ansto.gov.au Biodeuteration, which involves growing microorganisms in a deuterium-rich medium, can be an effective method for producing complex deuterated biomolecules. ansto.gov.au

These next-generation technologies will not only streamline the synthesis of Butylate-D5 but also enable the creation of a wider range of complex deuterated thiolcarbamate analogs for specialized research applications.

Advanced Computational Modeling for Isotopic Effects on Molecular Interactions

Computational modeling is becoming an indispensable tool for understanding the subtle yet significant effects of isotopic substitution on molecular properties and interactions. princeton.eduresearchgate.net In the context of this compound, advanced computational models can provide valuable insights into the kinetic isotope effect (KIE), where molecules with isotopic substitutions react at different rates. princeton.edu

Future research in this area will likely involve:

Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Models: These models can provide a detailed understanding of how deuteration affects the vibrational modes of a molecule and, consequently, its reactivity and interactions with biological targets. researchgate.net

Predictive Modeling of Isotopic Effects: The development of computational methods that can accurately predict the magnitude of the KIE for different reactions will be crucial for designing deuterated compounds with specific properties. mdpi.com This includes modeling the transition states of reactions to understand how isotopic substitution affects activation energies. princeton.edudtic.mil

In Silico Screening: Computational tools can be used to screen virtual libraries of deuterated compounds to identify candidates with desired properties, such as enhanced metabolic stability or altered receptor binding affinity. This can significantly accelerate the discovery and development of new research probes.

By combining experimental data with advanced computational modeling, researchers can gain a more comprehensive understanding of the structure-activity relationships of deuterated compounds like this compound, paving the way for the rational design of new and improved molecular tools.

Integration of this compound-Based Assays with High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of large numbers of compounds against a specific biological target. bmglabtech.com The integration of this compound and other deuterated internal standards into HTS workflows is crucial for ensuring the accuracy and reliability of these assays. nih.gov

Deuterated internal standards are essential for correcting for variations in sample preparation, instrument response, and matrix effects, which can significantly impact the quality of HTS data. cerilliant.com The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard for quantitative mass spectrometry-based assays.

Future developments in this area will focus on:

Miniaturization and Automation: Adapting this compound-based assays to miniaturized HTS formats, such as 384- and 1536-well plates, will be critical for increasing throughput and reducing costs. bmglabtech.com This will require the development of highly sensitive and robust analytical methods that can be easily automated.

Multiplexed Assays: The development of multiplexed assays that can simultaneously measure the activity of multiple analytes will further enhance the efficiency of HTS. Deuterated standards will play a key role in ensuring the accuracy of these complex assays.

Acoustic Ejection Mass Spectrometry (AEMS): This emerging technology allows for the rapid, contactless sampling of nanoliter-scale droplets, making it well-suited for HTS applications. sciex.com The integration of AEMS with this compound-based assays could enable the screening of thousands of compounds in a fraction of the time required by traditional methods. sciex.com

The seamless integration of deuterated standards with advanced HTS platforms will be essential for accelerating the pace of research in a wide range of fields, from drug discovery to toxicology. nih.gov

Broadening the Application of Deuterated Thiolcarbamates in Specialized Research Niches

While this compound is primarily used as an internal standard in analytical chemistry, the unique properties of deuterated compounds open up a wide range of possibilities for their application in other specialized research areas. clearsynth.commdpi.com

Emerging applications for deuterated thiolcarbamates include:

Metabolic Probes: Deuterium-labeled compounds can be used as tracers to study metabolic pathways in living organisms. clearsynth.commdpi.comisowater.com By tracking the fate of the deuterium (B1214612) label, researchers can gain insights into the biotransformation of thiolcarbamates and other xenobiotics.

Mechanistic Studies: The kinetic isotope effect can be a powerful tool for elucidating reaction mechanisms. clearsynth.comprinceton.edu By comparing the reaction rates of deuterated and non-deuterated compounds, researchers can determine whether a particular C-H bond is broken in the rate-determining step of a reaction. princeton.edu

Probes for Biomolecular Structure and Dynamics: Deuteration can be used to simplify complex NMR spectra and to enhance the signal in neutron scattering experiments. mdpi.com These techniques can provide valuable information about the structure and dynamics of proteins, nucleic acids, and other biomolecules. mdpi.com

The development of new deuteration technologies and a deeper understanding of isotopic effects will undoubtedly lead to the discovery of new and innovative applications for this compound and other deuterated thiolcarbamates in a variety of specialized research niches.

Q & A

Q. How can multi-omics data (genomic, proteomic) be integrated to study this compound’s mode of action?

  • Methodological Answer : Adopt a systems biology approach using pathway enrichment tools (e.g., KEGG, Reactome). Correlate transcriptomic data (RNA-seq) with proteomic profiles (LC-MS/MS) to identify key regulatory nodes. Validate hypotheses with CRISPR-based gene knockout models and isotopic flux analysis .

Ethical and Reporting Standards

Q. How should I structure a manuscript to highlight novel findings on this compound while adhering to journal guidelines?

  • Methodological Answer : Follow IMRAD (Introduction, Methods, Results, Discussion) structure. In the Methods section, detail synthesis and characterization protocols, citing established norms. Use subheadings in Results to segment data types (e.g., "Isotopic Purity," "Environmental Stability"). Discuss findings in the context of prior work, explicitly addressing contradictions .

Q. What criteria determine whether this compound data should be included in supplementary materials versus the main text?

  • Methodological Answer : Place raw datasets (e.g., NMR spectra, chromatograms) and repetitive methodological details (e.g., solvent optimization trials) in supplementary files. Retain critical data (e.g., kinetic parameters, statistical summaries) in the main text to support conclusions. Ensure supplementary files are cross-referenced and formatted for machine readability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.